2-(2-Benzofuranyl)-2-imidazoline hydrochloride 2-(2-Benzofuranyl)-2-imidazoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 89196-95-2
VCID: VC0122443
InChI: InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H
SMILES: C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol

2-(2-Benzofuranyl)-2-imidazoline hydrochloride

CAS No.: 89196-95-2

Cat. No.: VC0122443

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Benzofuranyl)-2-imidazoline hydrochloride - 89196-95-2

Specification

CAS No. 89196-95-2
Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
IUPAC Name 2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H
Standard InChI Key RFNFFVDVGWOSNZ-UHFFFAOYSA-N
SMILES C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl
Canonical SMILES C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl

Introduction

Chemical Identity and Properties

Chemical Structure and Composition

2-(2-Benzofuranyl)-2-imidazoline hydrochloride consists of a benzofuran moiety connected to an imidazoline ring system, with the addition of hydrochloride to form the salt. The molecular structure combines aromatic and heterocyclic elements that contribute to its specific receptor binding properties.

The compound has the following key characteristics:

PropertyValue
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Parent Compound2-(2-Benzofuranyl)-2-imidazoline (CID 3080926)
CAS Number89196-95-2
Physical AppearanceWhite to off-white powder

The chemical structure features a benzofuran ring system connected to an imidazoline ring, with the hydrochloride component forming the salt variant of the parent compound .

Nomenclature and Alternative Names

The compound is recognized by several synonyms in scientific literature and commercial contexts:

SynonymUsage Context
2-BFI hydrochlorideCommon abbreviated research name
RX 801077 hydrochlorideAlternative designation
2-(Benzofuran-2-yl)-2-imidazoline HydrochlorideSystematic chemical name variant
2-(2-BENZOFURANYL)-2-IMIDAZOLINE HYDROCHLORIDEStandard uppercase notation

In formal IUPAC nomenclature, it is designated as 2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride . While the abbreviated form "2-BFI" appears frequently in research literature, it's important to note that the complete chemical name should be used in formal documentation to avoid confusion with related compounds .

Physical and Chemical Properties

2-(2-Benzofuranyl)-2-imidazoline hydrochloride demonstrates specific physical and chemical characteristics that affect its handling and application in research settings:

PropertyDescription
SolubilitySoluble in DMSO (20mg/mL), Water (up to 100 mM)
AppearanceWhite to off-white powder
Storage ConditionsDesiccate at room temperature
StabilityStable under recommended storage conditions

The compound's water solubility makes it particularly useful for various biological assays and in vivo experiments, while its stability at room temperature (when properly desiccated) facilitates convenient laboratory handling .

Pharmacological Profile

Receptor Binding Characteristics

The primary pharmacological significance of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride lies in its selective and high-affinity binding to imidazoline I2 receptors:

ReceptorBinding AffinityNotes
Imidazoline I2 (I2-IR)Ki = 9.8 nMHigh affinity binding
α2-adrenergic receptorNot directly reportedSelectivity studies use [3H]RX821002
Imidazoline I1 (I1-IR)Not directly reportedSelectivity assessed with [3H]clonidine

The compound is considered a putative I2 receptor agonist, making it valuable for investigating I2 receptor-mediated signaling pathways and pharmacological effects . Its selectivity profile has made it useful as a radioligand ([3H]2-BFI) in competition binding studies for characterizing novel imidazoline receptor ligands .

Pharmacological Effects

Research has documented several significant pharmacological effects of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride:

  • Potentiation of morphine antinociception, suggesting potential applications in pain management research

  • Production of ipsiversive rotational behavior in rats with 6-OHDA lesion of the nigrostriatal tract, indicating effects on dopaminergic systems

  • Reduction of oxidative stress and alteration of antioxidant enzyme levels in Alzheimer's disease models

  • Protection against oxidative stress-induced astrocytic cell death, suggesting neuroprotective properties

  • Induction of hypothermic effects in experimental animals

These diverse pharmacological activities position the compound as an important tool in neuropharmacology research, particularly in investigating mechanisms related to neurodegenerative disorders and pain modulation.

Research Applications

Role in Neurodegenerative Disease Research

2-(2-Benzofuranyl)-2-imidazoline hydrochloride has emerged as a significant research tool in the investigation of neurodegenerative diseases, particularly Alzheimer's disease (AD):

Recent findings have unveiled the pharmacological modulation of imidazoline I2 receptors as a novel strategy for addressing unmet medical needs in neurodegenerative diseases. Selective 2-BFI has demonstrated the ability to decrease oxidative stress and alter the levels of antioxidant enzymes in AD rat models .

The compound's neuroprotective properties appear to be mediated through:

  • Reduction of oxidative stress markers

  • Protection against astrocytic cell death

  • Modulation of antioxidant enzyme expression

  • Potential reduction in apoptotic processes

These findings suggest that 2-(2-Benzofuranyl)-2-imidazoline hydrochloride and related compounds may represent a promising avenue for the development of novel therapeutic approaches for neurodegenerative disorders characterized by oxidative stress and neuroinflammation .

Use as a Pharmacological Tool

The compound has several important applications as a research tool in neuropharmacology:

  • As a selective I2 receptor ligand for receptor characterization studies

  • In the radiolabeled form ([3H]2-BFI) for competition binding assays to evaluate novel compounds' affinity for I2 receptors

  • As a reference compound for structure-activity relationship studies in the development of new imidazoline receptor ligands

  • As a tool to investigate the physiological and pathological roles of the imidazoline receptor system

Research has employed this compound in the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models to guide the design of novel benzofuranyl-2-imidazole derivatives with optimized properties .

Structure-Based Drug Design Applications

The molecular structure of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride has served as a foundation for medicinal chemistry efforts aimed at developing improved imidazoline receptor ligands:

Recent structural comparisons of this compound with other known I2-IR ligands, particularly those sharing the benzofuran moiety, have suggested pharmacomodulation strategies involving unsaturation of the imidazoline ring as a drug optimization approach. This has led to the synthesis and characterization of benzofuranyl-2-imidazole derivatives with various substituents on the phenyl ring to explore structure-activity relationships .

These structural explorations involve modifications such as:

  • Addition of electron-donating groups (e.g., methoxy)

  • Introduction of electron-attracting substituents (e.g., bromide)

  • Alkylation of the imidazole ring

Such structural insights have contributed to the rational design of compounds like LSL60101 (garsevil), which has shown promising neuroprotective properties by reducing apoptosis and modulating oxidative stress .

Hazard ClassificationDescription
GHS ClassificationDanger
GHS Hazard StatementH301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]
Hazard CategoryAcute Tox. 3 (100%)

These classifications indicate that the compound presents significant oral toxicity hazards and should be handled with appropriate precautions in laboratory settings .

Storage ParameterRecommendation
TemperatureRoom temperature
Humidity ControlDesiccated conditions
ContainerTightly sealed
Light ExposureProtect from excessive light

Proper storage under desiccated conditions at room temperature is essential for maintaining the stability and purity of the compound for research applications .

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